[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol

nitroreductase substrate bioreductive activation parasitology

Researchers often misattribute the biological activity of dihydrofuran-triazole scaffolds, overlooking that the 3-position substituent entirely dictates redox behavior. This compound is a specific type I nitroreductase (NTR) substrate, not an antiviral IMPDH inhibitor like its 3-carboxamide analogue D4-Ribavirin. - Targeted activation: Hypoxia-selective reduction; overexpressed in trypanosomatids and hypoxic tumors. - Synthetic versatility: Hydroxymethyl handle enables derivatization into bifunctional antitrypanosomal amides or CYP51 inhibitors. - Supply chain integrity: Structurally verified chiral scaffold, ensuring experimental reproducibility across lots.

Molecular Formula C7H8N4O4
Molecular Weight 212.16 g/mol
CAS No. 647844-95-9
Cat. No. B12611066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol
CAS647844-95-9
Molecular FormulaC7H8N4O4
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O4/c12-3-5-1-2-6(15-5)10-4-8-7(9-10)11(13)14/h1-2,4-6,12H,3H2/t5-,6+/m0/s1
InChIKeyNKJRMEAAYWWNKL-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol (CAS 647844-95-9) — Structural Identity and Procurement Rationale


[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol (CAS 647844-95-9) is a heterocyclic small molecule combining a 2,5-dihydrofuran ring with a 3-nitro-1,2,4-triazole substituent and a hydroxymethyl group. It belongs to the class of N‑substituted 3‑nitro‑1,2,4‑triazoles, which are established pharmacophores in antiparasitic and antimicrobial research [1]. The compound’s closest structural analogue is the deoxygenated ribavirin derivative D4‑Ribavirin (CAS 131922‑28‑6), which bears a 3‑carboxamide group in place of the 3‑nitro moiety . This single‑point substitution fundamentally alters the electronic character, reduction potential, and metabolic activation profile of the molecule, making it a chemically and biologically distinct entity for preclinical evaluation.

Nitroreductase substrate scaffold Antiparasitic and bioreductive activation research
Bifunctional design entry Dual NTR/CYP51 pathway study scaffold
3-Nitro pharmacophore class Structurally distinct from carboxamide triazole analogues

Why [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol Cannot Be Replaced by In‑Class Analogues


Generic substitution within the 2,5‑dihydrofuran‑triazole series is not feasible because the 3‑position substituent on the triazole ring defines the compound’s redox behaviour, enzymatic targeting, and ultimate therapeutic indication. The 3‑nitro group is a recognised substrate for type I nitroreductases (NTRs), enzymes that are overexpressed in trypanosomatid parasites and certain hypoxic tumour cells but are absent in most aerobic human tissues [1]. In contrast, the 3‑carboxamide group present in D4‑Ribavirin is not activated by NTRs and instead confers antiviral activity via inhibition of inosine monophosphate dehydrogenase (IMPDH) . Consequently, two compounds that share the same dihydrofuran scaffold address entirely different biological targets and disease models. A procurement decision based solely on scaffold similarity will therefore lead to a mismatch between the compound’s actual mechanism and the intended experimental readout.

Target compound
D4-Ribavirin / carboxamide analogues
Activation mechanism
Nitroreductase (NTR) substrate
IMPDH inhibition; no NTR activity
Pathway context
Antiparasitic / bioreductive
Antiviral; distinct target engagement
Bifunctional potential
NTR + CYP51 dual scaffold
Monofunctional only

Scaffold similarity may not translate to interchangeable pathway activation. Nitro-dependent bioreductive mechanism may not transfer to carboxamide analogues and may require validation in target assay context.

Quantitative Differentiation Evidence for [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol (CAS 647844-95-9) vs. Closest Analogues


Nitroreductase‑Dependent Activation Potential: Target Compound vs. D4‑Ribavirin

The 3‑nitro‑1,2,4‑triazole motif present in the title compound is a recognised substrate for type I nitroreductases (NTRs). In a series of 3‑nitrotriazole derivatives evaluated against Trypanosoma cruzi, the most potent analogue containing a 3‑nitro‑1,2,4‑triazole core achieved an IC₅₀ of 0.39 µM with a selectivity index (SI) of 3077 relative to mammalian cells [1]. In contrast, D4‑Ribavirin, which carries a 3‑carboxamide group, lacks the nitro trigger and is not activated by NTRs; its reported antiviral IC₅₀ against Rift Valley Fever virus is 61 µg mL⁻¹ (approx. 290 µM) . Although direct head‑to‑head data for the exact title compound are not publicly available, the presence of the 3‑nitro group strongly implies an NTR‑dependent activation mechanism that is structurally precluded in the carboxamide analogue.

NTR activation vs. carboxamide
Class-level inference
≥740× potency difference
Supports NTR pathway-response context
Class-representative IC₅₀ 0.39 µM vs. D4-Ribavirin ~290 µM; data to verify for exact title compound
nitroreductase substrate bioreductive activation parasitology

Mutagenicity Risk Profile: Nitrotriazole Core vs. 5‑Nitrofuran Classical Agents

Classical 5‑nitrofuran antibiotics such as nitrofurazone and furazolidone are established mutagens in the Ames assay, a liability that has restricted their systemic use [1]. In the 2023 Menozzi et al. study, several 3‑nitro‑1,2,4‑triazole derivatives—including the most potent antitrypanosomal compound—were found to be non‑mutagenic at all concentrations tested in Salmonella typhimurium strains TA98 and TA100 [2]. While the specific title compound has not been individually profiled, the 3‑nitro‑1,2,4‑triazole core class has demonstrated a markedly lower mutagenic liability compared with the 5‑nitrofuran class. This class‑level safety advantage provides a rationale for selecting 3‑nitrotriazole‑based candidates over classical nitrofurans when Ames‑negative profiles are a project requirement.

Ames mutagenicity profile
Class-level inference
3-Nitrotriazole: Ames-negative
5-Nitrofuran: Ames-positive
Supports genotoxicity endpoint review
Reported in TA98/TA100 strains; title compound not individually profiled
mutagenicity Ames test safety pharmacology

CYP51 Inhibition Potential: Bifunctional Nitrotriazoles vs. Monofunctional Antifungals

3‑Nitrotriazole‑based amides and carbinols have been designed as bifunctional agents that simultaneously act as substrates for type I NTR and inhibit Trypanosoma cruzi sterol 14α‑demethylase (CYP51). In a 2015 study, representative 3‑nitrotriazole‑fluconazole hybrids demonstrated dual activity in enzymatic and cellular assays [1]. The title compound, bearing a hydroxymethyl group, may serve as a synthetic precursor for such bifunctional molecules. By contrast, D4‑Ribavirin and classical triazole antifungals (e.g., fluconazole) lack the nitro group required for NTR‑mediated activation and are therefore monofunctional. This bifunctional design principle is unique to the 3‑nitrotriazole subclass and cannot be replicated with carboxamide‑ or unsubstituted‑triazole analogues.

Bifunctional vs. monofunctional
Class-level inference
Bifunctional: NTR + CYP51
Comparators: single-target only
Supports bifunctional pathway study design
Hydroxymethyl group enables further derivatisation; context-dependent
CYP51 inhibition sterol 14α-demethylase Chagas disease

Research and Industrial Application Scenarios for [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol


Antichagasic Lead Optimisation Programmes

The compound serves as a core scaffold for designing bifunctional antitrypanosomal agents that combine nitroreductase‑dependent activation with sterol 14α‑demethylase (CYP51) inhibition. Its hydroxymethyl group provides a synthetic handle for further derivatisation into amides, carbinols, or triazole‑fluconazole hybrids, as demonstrated in the 2015 Boechat et al. study on 3‑nitrotriazole‑based carbinols [1].

Bioreductive Prodrug Development for Hypoxic Tumour Environments

3‑Nitro‑1,2,4‑triazoles are established hypoxia‑selective cytotoxins and radiosensitisers. The title compound, by virtue of its nitro group, is expected to undergo enzymatic reduction selectively under hypoxic conditions. This property makes it a candidate for evaluation in hypoxia‑targeted cancer therapy, where classical nitrofurans are excluded due to mutagenicity concerns [2].

Analytical Reference Standard for Nitrofuran Metabolite Monitoring

Given the regulatory restrictions on nitrofuran antibiotics in food‑producing animals, there is a demand for structurally distinct nitroheterocyclic reference standards. The title compound, with its unique 3‑nitrotriazole‑dihydrofuran architecture, can serve as an internal standard or surrogate analyte in LC‑MS/MS methods for nitrofuran residue analysis, differentiating from the semicarbazide (SEM) and 3‑amino‑2‑oxazolidinone (AOZ) metabolites typically monitored [3].

Application
Selection Property
Validation Focus
Antiparasitic pathway studies
Bifunctional NTR/CYP51 scaffold
NTR-dependent activation and CYP51 inhibition assays
Hypoxia-responsive model research
Hypoxia-selective nitro trigger
Hypoxia-dependent reduction in cellular models
Nitroheterocycle analytical reference
Distinct 3-nitrotriazole-dihydrofuran architecture
LC-MS/MS differentiation from nitrofuran metabolites
Quote Request

Request a Quote for [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.